molecular formula C14H19IN2O B115858 N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide CAS No. 155054-42-5

N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide

Cat. No. B115858
CAS RN: 155054-42-5
M. Wt: 358.22 g/mol
InChI Key: WCMWVYQHPUQKHW-UHFFFAOYSA-N
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Description

N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide is a σ-1 selective ligand . It binds with high affinity to human malignant melanoma cells A 2058 .


Molecular Structure Analysis

The molecular weight of N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide is 358.22 . The molecular formula is C14H19IN2O .


Physical And Chemical Properties Analysis

N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide is soluble to 100 mM in DMSO . It should be stored in a desiccated state at +4°C .

Scientific Research Applications

Sigma-1 Receptor Ligand

“N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide” is a σ-1 selective ligand . Sigma-1 receptors are involved in various cellular functions, including intracellular calcium signaling, cell proliferation, and neuroplasticity. This compound’s high affinity for these receptors suggests potential applications in studying these processes and developing treatments for related disorders .

Cancer Research

This compound binds with high affinity to human malignant melanoma cells A 2058 . This suggests it could be used as a tool in cancer research, particularly in the study of melanoma. Its ability to selectively bind to these cancer cells could also point towards potential therapeutic applications .

Drug Design

The piperidine moiety is a common structural element in many pharmaceuticals . As a piperidine derivative, “N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide” could serve as a useful building block in the design and synthesis of new drugs .

Synthesis of Piperidine Derivatives

This compound could be used in the synthesis of various piperidine derivatives . These derivatives have applications in a wide range of fields, including medicinal chemistry, materials science, and agricultural chemistry .

Biological Evaluation of Potential Drugs

The compound’s piperidine moiety and its biological activity make it a valuable tool in the discovery and biological evaluation of potential drugs . It could be used in high-throughput screening assays to identify new drug candidates .

Study of Heterocyclic Compounds

As a heterocyclic compound, “N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide” could be used in studies investigating the properties and reactivity of such compounds . This could lead to the development of new synthetic methods and the discovery of new heterocyclic compounds with potential applications in various fields .

properties

IUPAC Name

4-iodo-N-(2-piperidin-1-ylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19IN2O/c15-13-6-4-12(5-7-13)14(18)16-8-11-17-9-2-1-3-10-17/h4-7H,1-3,8-11H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMWVYQHPUQKHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60935122
Record name 4-Iodo-N-[2-(piperidin-1-yl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60935122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide

CAS RN

155054-42-5
Record name 4-Iodo-N-piperidinoethylbenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155054425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Iodo-N-[2-(piperidin-1-yl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60935122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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